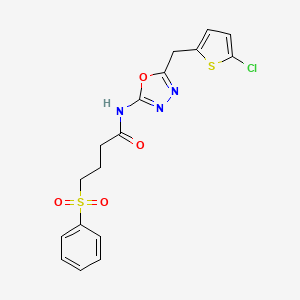
8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorophenyl compounds are aromatic compounds containing a phenyl group substituted with a fluorine atom . They are used in various fields, including medicinal chemistry and materials synthesis.
Synthesis Analysis
While specific synthesis methods for “8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one” are not available, fluorophenyl compounds are often synthesized through various methods, including the condensation reaction of certain precursors .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be elucidated using techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions. For instance, they can undergo reactions with other compounds to form complex structures .Physical And Chemical Properties Analysis
Fluorophenyl compounds generally have high thermal stability and chemical resistance . Specific physical and chemical properties can be determined using various analytical techniques .Mécanisme D'action
The exact mechanism of action of 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, this compound can help alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has been extensively studied for its potential pharmaceutical applications, which means that there is a wealth of data available on its properties and effects. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one. One area of interest is its potential as a treatment for various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, there is potential for the development of new derivatives of this compound that may exhibit improved properties and efficacy.
Méthodes De Synthèse
The synthesis of 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one involves the reaction of 4-fluoroaniline with 2,3-dihydrobenzofuran in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis process is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit potent activity against a range of diseases, including depression, anxiety, and schizophrenia. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.
Safety and Hazards
Propriétés
IUPAC Name |
8-(4-fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-13-6-3-11(4-7-13)12-5-8-14-15(18)2-1-9-19-16(14)10-12/h3-8,10H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWJEPOFQBMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)C3=CC=C(C=C3)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2623295.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2623296.png)
![(E)-5-phenyl-3-((pyridin-2-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2623300.png)

![(E)-methyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2623304.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2623308.png)
![[2,2'-Bipyridine]-3,3'-diyldimethanol](/img/structure/B2623309.png)



![5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid](/img/structure/B2623314.png)

